![molecular formula C10H9ClN2OS B254389 N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CCMSA, is a chemical compound that has been studied for its potential bioactivity. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide may also act as a chelating agent, binding to metal ions and preventing their involvement in various chemical reactions.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have anti-inflammatory activity, which may be beneficial in treating various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have bioactivity against various bacterial strains and cancer cells, making it a potential candidate for further study in these areas. However, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide also has some limitations. It may have potential toxicity, and its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of study is its potential use as a corrosion inhibitor in the oil and gas industry. Another potential area of study is its potential use as an antimicrobial agent, particularly against antibiotic-resistant bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide and its potential applications in treating various diseases.
Métodos De Síntesis
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with thioacetic acid, followed by reaction with chloroacetic acid. Another method involves the reaction of 4-chlorobenzonitrile with sodium thiomethoxide, followed by reaction with chloroacetic acid. Both methods result in the formation of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, which can be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C10H9ClN2OS |
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Clave InChI |
DIXZMFBEMUCYOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



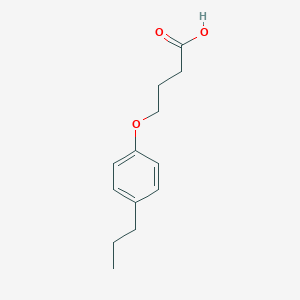
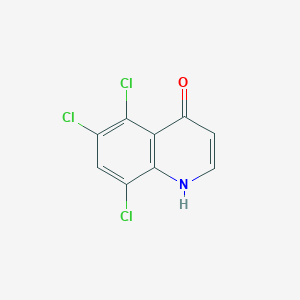
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
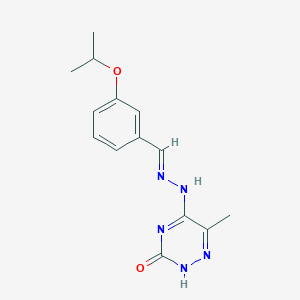
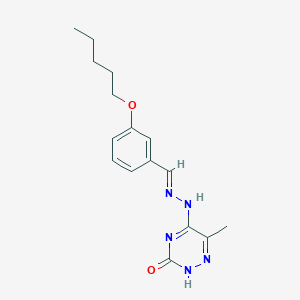
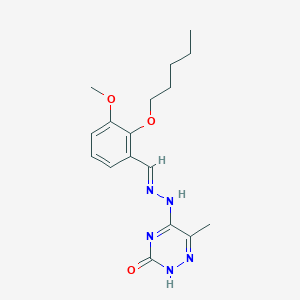
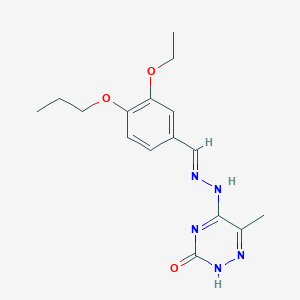
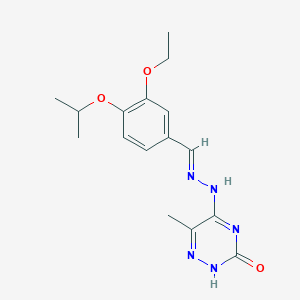
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
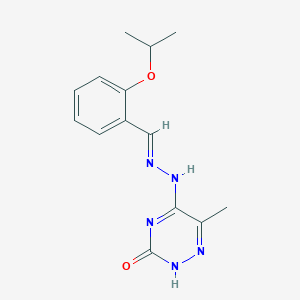
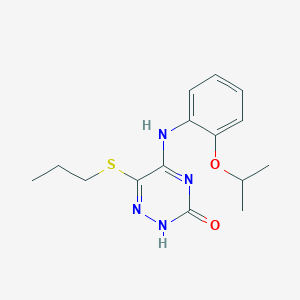
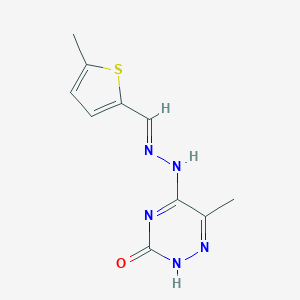
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)